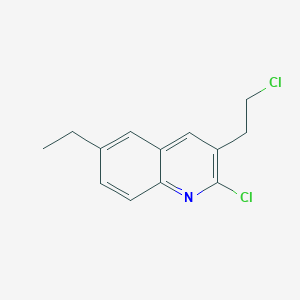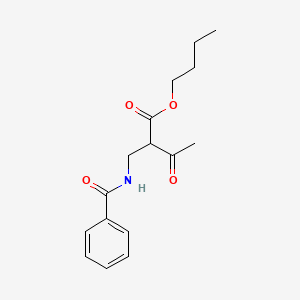
Butyl 2-(benzamidomethyl)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-(benzamidomethyl)-3-oxobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a butyl group, a benzamide moiety, and a 3-oxobutanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(benzamidomethyl)-3-oxobutanoate typically involves the esterification of 2-(benzamidomethyl)-3-oxobutanoic acid with butanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Butyl 2-(benzamidomethyl)-3-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Butyl 2-(benzamidomethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butyl 2-(benzamidomethyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to desired therapeutic effects.
相似化合物的比较
Similar Compounds
Butyl 2-(benzamidomethyl)-3-oxobutanoate: shares structural similarities with other esters and amides, such as:
Uniqueness
The unique combination of a butyl ester and a benzamide moiety in this compound provides distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
920007-99-4 |
|---|---|
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC 名称 |
butyl 2-(benzamidomethyl)-3-oxobutanoate |
InChI |
InChI=1S/C16H21NO4/c1-3-4-10-21-16(20)14(12(2)18)11-17-15(19)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3,(H,17,19) |
InChI 键 |
PBLNFYUEXCWQJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


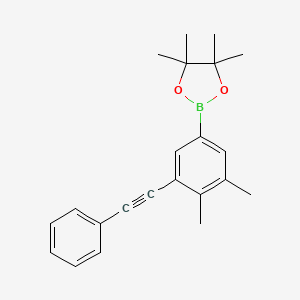
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
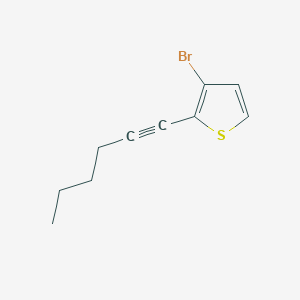
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
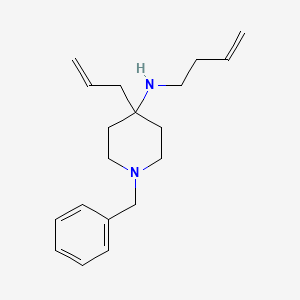
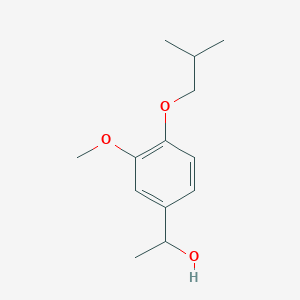
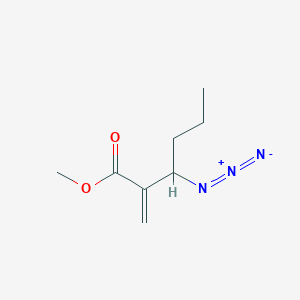
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
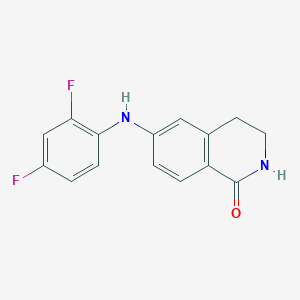
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
